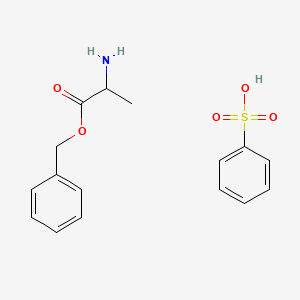

Benzenesulfonic acid;benzyl 2-aminopropanoate

Description

Benzenesulfonic Acid (CAS 98-11-3) is a strong organic acid (pH 2.3 at 1.0 mg mL⁻¹ in water) widely used as a catalyst in esterification, alkylation, and polymerization reactions . Its sulfonic acid group (-SO₃H) enhances acidity and solubility in polar solvents, making it effective in protonating substrates for synthetic transformations.

Benzyl 2-Aminopropanoate (also known as benzyl alaninate) is an ester derivative of the amino acid alanine, where the benzyl group protects the carboxylic acid moiety. It is commonly synthesized as a hydrochloride (C₁₀H₁₄ClNO₂, MW 215.68) or p-toluenesulfonate salt (C₁₇H₂₁NO₅S, MW 351.42) to improve stability . This compound is pivotal in peptide synthesis and pharmaceutical intermediates due to its ease of deprotection under hydrogenolysis or acidic conditions .

Properties

Molecular Formula |

C16H19NO5S |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

benzenesulfonic acid;benzyl 2-aminopropanoate |

InChI |

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9) |

InChI Key |

NMAWDKFSKUHNLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution, where benzene reacts with sulfur trioxide (SO₃) to form benzenesulfonic acid . The reaction can be represented as:

C6H6+SO3→C6H5SO3H

Benzyl 2-aminopropanoate can be synthesized by esterification of 2-aminopropanoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of benzenesulfonic acid often involves continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) or through azeotropic removal of reaction water . Benzyl 2-aminopropanoate is produced on an industrial scale by esterification processes, often using catalytic amounts of acid and heat to drive the reaction to completion.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in benzyl 2-aminopropanoate undergoes hydrolysis under acidic or basic conditions, yielding 2-aminopropanoic acid (alanine) and benzyl alcohol. The sulfonic acid group remains stable under these conditions but can participate in subsequent acid-catalyzed reactions.

Conditions and Products:

| Conditions | Reactants | Products |

|---|---|---|

| Acidic (H₂SO₄, H₂O) | Benzyl 2-aminopropanoate + H₂O | 2-Aminopropanoic acid + Benzyl alcohol |

| Basic (NaOH, H₂O) | Benzyl 2-aminopropanoate + OH⁻ | Alanine salt + Benzyl alcohol + H₂O |

Nucleophilic Substitution

The sulfonic acid group facilitates nucleophilic substitution reactions. For example, treatment with phosphorus pentachloride (PCl₅) replaces the –OH group of –SO₃H with chlorine, forming benzenesulfonyl chloride :

Similarly, the amino group in benzyl 2-aminopropanoate can react with electrophiles, such as benzyl bromide, to form N-substituted derivatives .

Esterification and Transesterification

The sulfonic acid group acts as a catalyst in esterification reactions. For instance, it can esterify alcohols under mild conditions :

Transesterification of benzyl 2-aminopropanoate with methanol in acidic media produces methyl 2-aminopropanoate:

Oxidation Reactions

The benzyl group in the ester moiety is susceptible to oxidation. Under strong oxidizing agents (e.g., KMnO₄), it converts to benzoic acid derivatives :

Sulfonation and Desulfonation

While benzenesulfonic acid itself is a product of sulfonation, it can undergo desulfonation at elevated temperatures (>220°C) to regenerate benzene and sulfuric acid :

Formation of Sulfonamides and Sulfonyl Chlorides

Reaction with amines (e.g., ammonia or primary amines) produces sulfonamides, which are key intermediates in pharmaceutical synthesis :

Interaction with Biomolecules

The compound exhibits biochemical activity, including inhibition of phospholipase A₂ (PLA₂), an enzyme involved in inflammatory pathways. In vitro studies show IC₃₀ values as low as 0.009 µM for PLA₂ inhibition, highlighting its therapeutic potential .

Key Research Findings

-

Anticonvulsant Activity : Derivatives of benzyl 2-aminopropanoate demonstrate superior efficacy to phenytoin in seizure models .

-

Antimicrobial Properties : The compound’s benzyl group enhances activity against Staphylococcus aureus.

-

Catalytic Applications : Benzenesulfonic acid serves as a Brønsted acid catalyst in esterification and dehydration reactions .

This compound’s versatility in organic synthesis and bioactivity underscores its importance in both industrial and pharmaceutical contexts.

Scientific Research Applications

Benzenesulfonic acid is widely used in the production of phenol, surfactants, and as a counterion for cationic pharmaceuticals . It also serves as an intermediate in organic synthesis and in the preparation of sulfonamides and sulfonyl chlorides.

Benzyl 2-aminopropanoate is utilized in pharmaceutical research for the synthesis of various drugs and as a building block in organic synthesis. Its ester form makes it useful in modifying the solubility and bioavailability of active pharmaceutical ingredients.

Mechanism of Action

Benzenesulfonic acid acts as a strong acid, fully dissociating in water to release protons (H⁺), which can then participate in various chemical reactions . Its sulfonic group (-SO₃H) is highly reactive, making it a valuable reagent in electrophilic aromatic substitution reactions.

Benzyl 2-aminopropanoate, as an ester, can undergo hydrolysis to release benzyl alcohol and 2-aminopropanoic acid. The amino group in 2-aminopropanoic acid can participate in various biochemical pathways, including protein synthesis.

Comparison with Similar Compounds

Table 1: Comparison of Benzenesulfonic Acid with Similar Sulfonic Acids

Key Findings :

- Benzenesulfonic acid’s acidity is comparable to mellitic acid but less than p-toluenesulfonic acid. Its inability to produce benzyl ether in benzylation reactions contrasts with p-toluenesulfonic acid’s broader utility .

- DBSA’s surfactant properties enable higher esterification yields (e.g., 78.39% for benzyl acetate) compared to unmodified benzenesulfonic acid .

Comparative Analysis of Benzyl 2-Aminopropanoate with Analogues

Table 2: Comparison of Benzyl 2-Aminopropanoate with Related Amino Acid Esters

Key Findings :

- Salt forms (hydrochloride, tosylate) of benzyl 2-aminopropanoate significantly improve stability and handling compared to the free base .

- The D-isomer’s p-toluenesulfonate salt (MW 351.42) is preferred for chiral applications due to its high enantiomeric purity .

Biological Activity

Benzenesulfonic acid; benzyl 2-aminopropanoate, also known as D-Alanine Benzyl Ester Benzenesulfonic Acid Salt, is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its synthesis, biological effects, and potential applications in various fields.

Chemical Structure and Synthesis

The compound is formed through the reaction of D-Alanine benzyl ester with benzenesulfonic acid, resulting in a salt that combines an amino acid moiety with a sulfonic acid group. The molecular formula is C17H21NO5S, with a molecular weight of approximately 337.39 g/mol.

Synthesis Steps:

- Formation of D-Alanine Benzyl Ester: D-Alanine is reacted with benzyl alcohol in the presence of an acid catalyst.

- Sulfonation: The resulting benzyl ester is treated with benzenesulfonic acid to form the final product.

Enzyme Interaction

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt exhibits notable biological activity by influencing enzyme functions. It has been studied for its potential to act as an inhibitor or activator of specific enzymes, which can modulate various metabolic pathways.

Key Findings:

- The compound has shown promise in protein engineering and enzyme studies, where it may alter enzyme kinetics and substrate interactions.

- In vitro studies indicate that it can modulate enzyme activity, impacting cellular functions and metabolic processes.

Pharmacological Applications

Research highlights several pharmacological applications for this compound:

- Antimicrobial Activity: D-Alanine derivatives have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 6.63 mg/mL .

- Anti-inflammatory Effects: Compounds derived from benzenesulfonamides exhibit significant anti-inflammatory properties, inhibiting carrageenan-induced edema in animal models .

- Antioxidant Properties: Certain derivatives have comparable antioxidant activities to known standards like Vitamin C, indicating potential for therapeutic use in oxidative stress-related conditions .

Study on Enzyme Inhibition

A study evaluated the effectiveness of various benzenesulfonamide derivatives as inhibitors of carbonic anhydrase (CA) isoforms. The results indicated that certain compounds showed preferential inhibition of CA II, a target for pharmacological intervention in conditions like glaucoma and epilepsy. The most potent inhibitors demonstrated low nanomolar inhibition constants .

Anti-inflammatory Research

In a model assessing anti-inflammatory effects, compounds derived from benzenesulfonamides were tested for their ability to reduce inflammation in rat models. Results indicated that specific compounds could significantly diminish edema, showcasing their therapeutic potential in treating inflammatory diseases .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| Benzyl (2R)-2-aminopropanoate | Amino Acid Ester | Enhances solubility | Enzyme studies |

| Sulfanilamide | Sulfonamide | Established antibacterial properties | Antimicrobial |

| Benzylaminoethyureido-Tailed Benzenesulfonamides | Sulfonamide | Targeted CA inhibitors | Antitumor effects |

Q & A

Basic: What are the standard synthetic routes for benzenesulfonic acid derivatives in laboratory settings?

Answer:

Benzenesulfonic acid derivatives are typically synthesized via sulfonation of aromatic substrates using concentrated sulfuric acid or sulfur trioxide. For example, benzenesulfonic acid is prepared by sulfonating benzene under controlled temperature (45–50°C) . Advanced derivatives, such as 4-aminobenzenesulfonic acid, require subsequent functionalization (e.g., nitration followed by reduction) . Methodological variations include solvent choice (e.g., benzenesulfonic acid as a reaction medium for bisphosphonate synthesis ) and catalyst optimization (e.g., dodecyl benzenesulfonic acid (DBSA) for esterification reactions ). Key considerations include stoichiometric control of sulfonating agents and purification via recrystallization or ion-exchange chromatography.

Basic: How can researchers enhance the solubility of benzenesulfonic acid derivatives for pharmacological studies?

Answer:

Solubility enhancement strategies focus on salt formation or structural modifications. Benzenesulfonic acid reacts with bases (e.g., NaOH) to form water-soluble sodium salts, which are critical for drug formulation . For derivatives like benzyl 2-aminopropanoate, protonation of the amino group or co-solvent systems (e.g., ethanol-water mixtures) improve solubility. Researchers should validate solubility profiles using HPLC or UV-Vis spectroscopy under physiologically relevant pH conditions (e.g., pH 1.2–7.4) .

Advanced: What mechanistic insights explain the catalytic role of benzenesulfonic acid in esterification reactions?

Answer:

Benzenesulfonic acid acts as a Brønsted acid catalyst, protonating carbonyl groups to activate electrophilic intermediates. In the synthesis of benzyl acetate, DBSA facilitates nucleophilic attack by benzyl alcohol on acetic acid, with optimal yields (78.39%) achieved at 40°C, 4.5 hours, and 3% catalyst loading . Kinetic studies reveal rate dependence on acid strength and steric hindrance. Competing side reactions (e.g., dehydration) are mitigated by controlling reaction temperature and moisture levels .

Advanced: How can molecular docking predict the interaction of benzenesulfonic acid derivatives with biological targets?

Answer:

Computational docking (e.g., AutoDock Vina) evaluates binding affinities between derivatives and targets like enzymes or receptors. For example, benzenesulfonic acid’s sulfonate group forms hydrogen bonds with active-site residues in farnesyl diphosphate synthase . Parameters include grid box sizing (covering the active site), Lamarckian genetic algorithms, and scoring functions (e.g., binding energy < −4.1 kcal/mol indicates favorable interactions) . Validation via MD simulations or in vitro assays is critical to address false positives.

Basic: What analytical techniques are essential for characterizing benzenesulfonic acid derivatives?

Answer:

Key techniques include:

- NMR Spectroscopy : Confirms substituent positions (e.g., aromatic protons in 4-hydroxybenzenesulfonic acid ).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., NIST MS-NW-1183 spectrum ).

- HPLC : Assesses purity and quantifies derivatives in mixtures .

- FT-IR : Identifies functional groups (e.g., S=O stretching at 1030–1150 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for benzenesulfonic acid-based catalysts?

Answer:

Yield discrepancies (e.g., 29–84% in bisphosphonate synthesis ) arise from variable reaction conditions (temperature, solvent purity) or side reactions (hydrolysis). Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, Yates pattern design optimizes benzylation reactions by varying molar ratios, temperature, and catalyst loadings . Reproducibility requires strict control of anhydrous conditions and catalyst recycling protocols.

Basic: What safety protocols are recommended for handling benzenesulfonic acid derivatives?

Answer:

- Personal Protective Equipment (PPE) : Full-body chemical-resistant suits, P95 respirators for aerosol protection, and nitrile gloves .

- Ventilation : Use fume hoods to prevent inhalation exposure.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .

Advanced: What structural features of benzenesulfonic acid derivatives influence their pharmacological activity?

Answer:

- Sulfonate Group : Enhances water solubility and mediates ionic interactions with target proteins .

- Substituent Position : Para-substituted derivatives (e.g., 4-amino) exhibit higher bioavailability than ortho analogs due to reduced steric hindrance .

- Hybrid Structures : Combining sulfonate with benzyl 2-aminopropanoate moieties improves blood-brain barrier penetration in CNS drug candidates .

Basic: How do metal-ion interactions affect the stability of benzenesulfonic acid complexes?

Answer:

Benzenesulfonic acid forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via sulfonate coordination, altering redox properties. Stability constants (log K) are determined via potentiometric titrations. Applications include catalysis (e.g., Fe-sulfonate complexes in oxidation reactions) and wastewater treatment (metal ion sequestration) .

Advanced: What strategies optimize the synthesis of benzyl 2-aminopropanoate derivatives for peptide mimetics?

Answer:

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during esterification .

- Catalyst Screening : Compare DBSA, p-toluenesulfonic acid, and enzyme-based catalysts for enantioselectivity .

- Purification : Chiral HPLC separates enantiomers, while LC-MS confirms purity (>97%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.